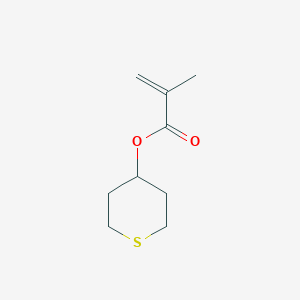









|
REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:7][CH2:6][S:5][CH2:4][CH2:3]1.C(N(CC)CC)C.[C:15](Cl)(=[O:19])[C:16]([CH3:18])=[CH2:17]>C(Cl)Cl>[C:15]([O:1][CH:2]1[CH2:7][CH2:6][S:5][CH2:4][CH2:3]1)(=[O:19])[C:16]([CH3:18])=[CH2:17]
|


|
Name
|
Teflon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
5.37 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1CCSCC1
|
|
Name
|
|
|
Quantity
|
5.08 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred under nitrogen atmosphere at 0° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
To a 200-mL three-necked flask fitted with a stirrer bar
|
|
Type
|
CUSTOM
|
|
Details
|
the resulted mixture was reacted at 0° C. for 40 minutes
|
|
Duration
|
40 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
was further reacted for another 5 hours
|
|
Duration
|
5 h
|
|
Type
|
ADDITION
|
|
Details
|
the reaction solution was poured into a 300-mL separatory funnel
|
|
Type
|
WASH
|
|
Details
|
washed with 100 mL of water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
From the obtained solution, the solvent was removed by an evaporator
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain an oily crude product
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by silica gel chromatography
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OC1CCSCC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.18 g | |
| YIELD: PERCENTYIELD | 61.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 61.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |